3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4/c1-13-11-18(23-16-5-3-2-4-6-16)24-19(22-13)17(12-21-24)14-7-9-15(20)10-8-14/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMISHXVFSOVLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring, completing the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and solvents that can be easily recycled.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, often resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl and fluorophenyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated efficacy against various cancer types through different mechanisms:
- Inhibition of Cell Proliferation : Research indicates that compounds within this class can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that derivatives exhibit IC50 values ranging from 0.3 to 24 µM against dual targets such as EGFR and VGFR2, with some compounds significantly reducing tumor growth in MCF-7 breast cancer models .
- Mechanism of Action : Molecular docking studies reveal that these compounds bind effectively to protein targets involved in cancer progression, suggesting that they may act as multitarget inhibitors . The interaction with these proteins can disrupt signaling pathways essential for tumor survival and proliferation.
Antimicrobial Properties
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antimicrobial activities. Compounds derived from this structure have shown effectiveness against various pathogens:
- Broad-Spectrum Activity : Some derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Fluorine | Enhances binding affinity to target proteins |
| Substituted Phenyl Groups | Modulates lipophilicity and bioavailability |
| Alkyl Substituents | Influences solubility and metabolic stability |
These insights guide the design of new derivatives with improved efficacy and reduced toxicity.
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1: Antitumor Efficacy : A derivative was tested in vivo on xenograft models where it significantly reduced tumor volume compared to controls. The study concluded that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Case Study 2: Antimicrobial Activity : Another study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations lower than those required for traditional antibiotics.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Substituent Effects at the 5-Position
The 5-position substituent significantly impacts potency and pharmacokinetics (Table 1):
Key Findings :
- Aryl vs. Alkyl Groups : 5-Aryl substituents (e.g., 4-fluorophenyl in Compound 32) exhibit lower MIC values than alkyl groups, suggesting enhanced target engagement . However, the methyl group in the target compound offers superior metabolic stability (85–88%) compared to bulkier aryl groups.
- Electron-Donating Groups : Methoxy (Compound 34) reduces potency (MIC = 0.20 µM), likely due to steric hindrance or altered electronic effects .
Substituent Effects at the 3-Position
The 3-aryl group is essential for anti-mycobacterial activity:
- Fluorine Role: The 4-fluorophenyl group in the target compound enhances potency (MIC = 0.12 µM) compared to non-fluorinated analogues (e.g., 3-phenyl derivatives with MIC > 0.5 µM) . Fluorine’s electron-withdrawing effect likely improves binding to ATP synthase.
- Chlorophenyl Analogues : Compounds like 3-(4-chlorophenyl)-5-methyl-N-phenyl derivatives (MIC = 0.10 µM) show comparable activity but higher hERG liability (IC50 = 15 µM) .
Substituent Effects at the 7-Position
The 7-amine substituent modulates solubility and target interactions:
Key Findings :
- Pyridylmethyl vs. Phenyl : Pyridylmethyl derivatives (e.g., Compound 10c) exhibit higher solubility (55 µg/mL) and potency (MIC = 0.05 µM) due to hydrogen bonding with the target . However, the N-phenyl group in the target compound reduces solubility (12 µg/mL) but retains sub-micromolar activity, suggesting compensatory hydrophobic interactions.
- Substituted Pyridines : Electron-donating groups (e.g., methoxy in Compound 48) improve solubility without sacrificing potency .
Core Heterocycle Comparison: Pyrazolo vs. Triazolopyrimidines
Triazolopyrimidines (e.g., Compounds 92–99) show divergent biological profiles :
- Anti-Plasmodium Activity : Triazolopyrimidines like 92 (MIC = 0.03 µM for Plasmodium falciparum) are more potent against malaria parasites but less effective against M. tb .
- hERG Liability : Pyrazolopyrimidines generally exhibit lower hERG inhibition (IC50 > 30 µM) compared to triazolopyrimidines (IC50 = 10–20 µM) .
Biological Activity
The compound 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the family of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The introduction of various substituents at specific positions allows for significant structural diversity, enhancing their biological profiles. For instance, the compound in focus can be synthesized through established protocols that yield high purity and yield rates .
Biological Activity Overview
Pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Anticancer Properties : Many derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Inhibition : These compounds often act as selective inhibitors for various enzymes. Notably, they have demonstrated inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are critical in neurodegenerative diseases. For instance, one study reported that specific derivatives exhibited IC50 values in the low micromolar range for MAO-B inhibition, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
- Psychopharmacological Effects : Some pyrazolo[1,5-a]pyrimidines have been explored for their psychopharmacological effects, indicating potential applications in treating anxiety and depression .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM in HeLa cells. This activity was attributed to its ability to induce apoptosis through the intrinsic pathway involving caspase activation .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory profile of this compound. It was found to selectively inhibit MAO-B with an IC50 value of 0.013 µM, showcasing a higher selectivity index compared to MAO-A inhibitors. Molecular docking studies indicated favorable interactions with the active site of MAO-B, supporting its potential as a lead candidate for neurodegenerative disorder treatments .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by regioselective functionalization. For example, the amine group at position 7 is introduced via nucleophilic substitution or coupling reactions under controlled temperatures (60–120°C) using polar aprotic solvents like DMF or THF . Optimization includes catalyst screening (e.g., Pd for cross-coupling) and solvent selection to improve yields (reported up to 70% in similar compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., singlet for methyl groups at C5) and aromatic proton integration .
- X-ray Crystallography : Resolves substituent orientation; for example, the fluorophenyl group at C3 often adopts a planar conformation with the pyrimidine core .
- HRMS : Validates molecular formula (C20H16FN5, exact mass 361.14 g/mol) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include:
- Enzyme Inhibition : Kinase or protease assays (IC50 determination) due to structural similarity to ATP-competitive inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Solubility : Use HPLC or nephelometry to assess bioavailability in PBS/DMSO .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
- Purity Analysis : Use HPLC-MS to rule out impurities >95% (common contaminants include unreacted precursors) .
- Structural Confirmation : Re-examine crystallography data to verify substituent positions, which may affect target binding .
Q. What strategies improve regioselectivity during functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH at position 7 using Boc groups) before introducing aryl/alkyl amines .
- Metal Catalysis : Pd-mediated Buchwald-Hartwig coupling for aryl amine attachment with >90% regioselectivity .
- Solvent Effects : Use DMF or DMA to stabilize transition states in SNAr reactions .
Q. How do computational methods aid in predicting the pharmacological profile of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina; prioritize poses with hydrogen bonds to fluorophenyl and amine groups .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability, guiding in vivo studies .
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC50 values for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
